1,3-Bis(4-piperidyl)propane functions as a chelating agent in coordination chemistry. Chelating agents are molecules that can form multiple bonds with a single metal ion. This ability allows 1,3-Bis(4-piperidyl)propane to create stable complexes with various metal ions, making it valuable for studying their properties and potential applications. For instance, research has explored its use in the development of new catalysts for organic reactions. [Source: A study investigating the application of 1,3-Bis(4-piperidyl)propane in catalyst design, published in the journal Inorganic Chemistry, can be found here: ]
Research suggests that 1,3-Bis(4-piperidyl)propane holds promise for applications in material science. Studies have explored its potential use in the development of new functional materials, such as:
In addition to the areas mentioned above, 1,3-Bis(4-piperidyl)propane is being investigated for its potential applications in:
1,3-Bis(4-piperidyl)propane is an organic compound with the molecular formula C₁₃H₂₆N₂. It features a central propane chain with two 4-piperidyl groups attached at the first and third positions. The compound is characterized by its unique structure that contributes to its various chemical properties and biological activities. Its systematic name reflects its piperidine rings, which are six-membered saturated nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry.
1,3-Bis(4-piperidyl)propane exhibits notable biological activities. Compounds containing piperidine moieties are often associated with pharmacological effects, including:
The synthesis of 1,3-Bis(4-piperidyl)propane can be achieved through various methods:
1,3-Bis(4-piperidyl)propane finds applications across multiple fields:
Studies on the interactions of 1,3-Bis(4-piperidyl)propane with biological systems reveal its potential effects on various receptors and enzymes. Investigating these interactions helps elucidate its mechanisms of action and informs the development of derivatives with enhanced efficacy or reduced side effects.
Several compounds share structural similarities with 1,3-Bis(4-piperidyl)propane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Di(piperidin-1-yl)butane | Linear diamine | Exhibits different binding affinities due to length |
N,N'-Bis(4-piperidyl)ethane | Shorter chain | Potentially different pharmacological profiles |
1,2-Bis(4-piperidinyl)ethane | Branched structure | May show distinct reactivity patterns |
The unique feature of 1,3-Bis(4-piperidyl)propane lies in its specific arrangement of piperidine rings along a propane backbone. This configuration influences its chemical reactivity and biological activity distinctly compared to other similar compounds. Its ability to participate in various
First synthesized in the mid-20th century, 1,3-bis(4-piperidyl)propane gained attention for its symmetrical bis-piperidine structure, featuring a propane backbone linking two 4-piperidyl groups. Early studies focused on its physicochemical properties, such as its melting point (63–68°C) and boiling point (327°C), which suggested stability under high-temperature conditions. Initial applications centered on its role as a ligand in coordination chemistry, where its chelating ability enabled the formation of stable metal complexes for catalytic studies.
A pivotal breakthrough came with the discovery of its utility in polymer chemistry. In the 1990s, researchers utilized it to synthesize hyperbranched copolymers via reactions with divinylsulfone and ethylenediamine, demonstrating its potential for creating structurally complex materials. Concurrently, its application in cadmium-organic frameworks highlighted its versatility in inorganic synthesis.
Early synthesis routes relied on nucleophilic substitution reactions between 4-piperidine derivatives and 1,3-dihalopropanes. However, these methods often yielded impurities, necessitating purification via recrystallization from aliphatic nitriles like acetonitrile. A 2023 patent (CN118754846B) introduced a novel approach using isonicotinate and acetylpyridine, achieving >75% yield while avoiding toxic intermediates.
The compound’s role in the Willgerodt-Kindler reaction further expanded its synthetic relevance. For example, microwave-assisted reactions with aldehydes and sulfur produced thioamides, showcasing its adaptability in green chemistry protocols.
Quantum chemical investigations of 1,3-bis(4-piperidyl)propane have employed various computational methods to elucidate its electronic structure and molecular properties [2]. The compound, with molecular formula C₁₃H₂₆N₂ and molecular weight of 210.36 grams per mole, presents a unique structure consisting of two piperidine rings connected by a propane backbone [2]. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively utilized to optimize the molecular geometry and analyze electronic properties [4] [19].
The quantum chemical studies reveal that the compound exhibits specific electronic characteristics related to its nitrogen-containing heterocyclic structure [18]. Natural Bond Orbital analysis has been performed to understand the bonding interactions and electron density distribution within the molecule [24] [28]. The calculations demonstrate that the piperidine rings contribute significantly to the overall electronic properties through their saturated nitrogen-containing heterocyclic nature [2].
Frontier molecular orbital analysis has been conducted to determine the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [18] [19]. These calculations provide insights into the electronic excitation properties and chemical reactivity of the compound. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as an important descriptor for predicting chemical behavior and stability [18].
Semi-empirical quantum chemical methods, including Parametric Method 3 and Recife Model 1, have been employed to calculate molecular descriptors and electronic properties [11] [27]. These computational approaches have proven effective for analyzing the structural and electronic characteristics of piperidine-containing compounds [29].
Calculation Method | Basis Set | Application |
---|---|---|
Density Functional Theory B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties [19] |
Parametric Method 3 | Standard | Vibrational spectra, molecular descriptors [11] |
Natural Bond Orbital | Various | Bonding analysis, electron density [24] |
Molecular modeling studies of 1,3-bis(4-piperidyl)propane have utilized multiple computational frameworks to investigate structural properties and intermolecular interactions [11] [26]. The Car-Parrinello Molecular Dynamics package has been employed for dynamic simulations using orthorhombic simulation boxes with appropriate dimensions for organic molecules of this size [23].
The molecular modeling approaches have incorporated soft norm-conserving Troullier-Martins type pseudo-potentials with cut-off energies of 90 Rydberg units [23]. The BLYP exchange-correlation functional has been utilized in these calculations to accurately describe the electronic interactions within the molecule [23]. Temperature-controlled molecular dynamics calculations at 300 Kelvin have been performed using Nosé-Hoover thermostats to maintain realistic simulation conditions [23].
Solvothermal synthesis modeling has been investigated for organic-inorganic hybrid materials containing the compound [11] [26]. The crystal structure studies reveal that the molecule adopts specific conformations in solid-state arrangements, with the compound crystallizing in orthorhombic systems under certain conditions [26].
The molecular modeling studies have examined the flexibility of the propane backbone connecting the two piperidine rings [5]. This flexibility contributes to the compound's ability to adopt various conformational states, making it useful for supramolecular chemistry applications [5]. The computational investigations have demonstrated that the molecule can exist in different conformational arrangements depending on environmental conditions [5].
Hyperbranched copolymer modeling has been conducted to understand the compound's behavior as a cross-linking agent in polymer systems [22]. These studies reveal the tetradentate cross-linking capabilities of the molecule through its ability to form stable covalent bonds with protonated molecules .
Theoretical reactivity studies of 1,3-bis(4-piperidyl)propane have focused on understanding its chemical behavior through quantum chemical descriptors and reactivity parameters [19] [21]. The compound exhibits specific reactivity patterns related to its nitrogen-containing heterocyclic structure and flexible propane backbone [2].
Electrophilicity index calculations have been performed to assess the compound's electron-accepting capabilities [27]. Chemical hardness values have been determined to understand the resistance to electron density changes during chemical reactions [27]. These quantum molecular descriptors provide quantitative measures of chemical reactivity and have been correlated with biological activity and toxicity parameters [27].
The molecular orbital theory analysis reveals specific interaction patterns between the compound and various chemical species [14] [17]. Perturbation theory has been utilized to estimate reaction pathways and predict favorable bonding scenarios [20]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions play crucial roles in determining the compound's reactivity with other molecules [20].
Dynamic linear polarizability calculations have been conducted at specific frequency values to understand the compound's response to oscillating electric fields [27]. Hyperpolarizability values have been computed to assess nonlinear optical properties and electronic responses [27]. These calculations contribute to understanding the compound's behavior in various chemical environments.
Conductor-like screening model calculations have been employed to investigate solvation effects on the compound's reactivity [27]. Graph energy index and Estrada index values have been computed to correlate molecular structure with chemical reactivity [27]. These descriptors provide comprehensive characterization of the compound's theoretical reactivity profile.
Reactivity Parameter | Calculation Method | Significance |
---|---|---|
Electrophilicity Index | Semi-empirical quantum chemical methods [27] | Electron-accepting capability |
Chemical Hardness | Density Functional Theory [27] | Resistance to electron density changes |
Dynamic Polarizability | Parametric Method 6 [27] | Response to electric fields |
Hyperpolarizability | Semi-empirical calculations [27] | Nonlinear optical properties |
Computational conformational analysis of 1,3-bis(4-piperidyl)propane has revealed the existence of multiple stable conformations due to the flexibility of the propane backbone and the conformational possibilities of the piperidine rings [9]. The molecule can adopt various three-dimensional arrangements that significantly influence its chemical and physical properties [5].
Chair conformations of the piperidine rings represent the most stable arrangements, with both axial and equatorial positions possible for substituents [9]. Density Functional Theory calculations using M06-2X and MP2 methods have been employed to determine the relative energies and populations of different conformers [9]. The chair-axial and chair-equatorial forms show distinct energy differences that affect the overall conformational equilibrium [9].
Twisted conformations have been identified as significant contributors to the conformational ensemble, particularly at elevated temperatures [9]. The twisted forms can constitute up to 22 molar percent of the total population under certain conditions, with the contribution varying depending on the computational method and basis set employed [9].
Potential energy surface profiling has been conducted to examine rotational barriers and conformational interconversion pathways [9]. Nitrogen inversion processes have been studied to understand the mechanism of switching between axial and equatorial positions of substituents [9]. The barrier heights for nitrogen inversion range from 1.5 to 3.2 kilocalories per mole, indicating relatively facile interconversion between conformers [9].
Temperature-dependent conformational analysis has demonstrated that the relative populations of different conformers change significantly with thermal conditions [9]. The fraction of twisted species increases with temperature while the equilibrium between chair conformers remains relatively unchanged [9]. This temperature dependence has important implications for the compound's behavior in various applications.
The conformational flexibility contributes to the compound's utility in supramolecular chemistry and crystal engineering applications [5]. The ability to adopt different conformations allows the molecule to accommodate various coordination environments and participate in diverse chemical interactions [5].
Conformer Type | Relative Energy (kcal/mol) | Population at 298K (%) | Computational Method |
---|---|---|---|
Chair-Equatorial | 0.0 (reference) | 45-50 | B3LYP-D3/cc-pVTZ [9] |
Chair-Axial | 0.3-1.2 | 30-45 | M06-2X/cc-pVTZ [9] |
Twisted | 2.5-4.0 | 15-22 | MP2/6-311G** [9] |
Density Functional Theory calculations have been extensively employed to interpret the vibrational spectra of 1,3-bis(4-piperidyl)propane, providing detailed assignments of fundamental vibrations and understanding of molecular dynamics [4] [6]. The harmonic vibrational frequencies have been calculated using various functionals and basis sets to achieve optimal agreement with experimental observations [4].
The B3LYP functional with 6-31G(d) basis set has demonstrated superior performance for predicting vibrational wavenumbers compared to scaled BLYP and Hartree-Fock approaches [4]. Scaling factors have been applied to the calculated frequencies to account for anharmonicity effects and systematic errors in the computational methods [4]. The majority of computed wavenumbers show excellent agreement with experimental Fourier Transform Infrared and Fourier Transform Raman spectra [4] [6].
Total Energy Distribution calculations have been performed to provide complete assignments of fundamental vibrations [4] [6]. These calculations enable the identification of specific molecular motions associated with each vibrational mode, including stretching, bending, and torsional motions of different molecular fragments [4]. The piperidine ring vibrations and propane backbone motions have been characterized separately to understand their individual contributions to the overall vibrational spectrum [4].
Normal coordinate analysis based on scaled quantum mechanical force fields has been utilized to interpret the experimental spectra [10]. The vibrational assignments have been supported by comparing calculated and observed wavenumbers across the entire spectral range from 4000 to 400 wavenumbers per centimeter [4]. This comprehensive analysis ensures accurate identification of molecular vibrations and their corresponding spectroscopic signatures.
The Density Functional Theory calculations have revealed specific vibrational characteristics of the nitrogen-containing heterocyclic rings [4]. The carbon-nitrogen stretching vibrations and nitrogen-hydrogen bending modes have been identified and assigned based on their calculated frequencies and intensities [4]. The propane backbone vibrations, including carbon-carbon stretching and carbon-hydrogen bending modes, have been distinguished from the piperidine ring vibrations [4].
Raman and infrared spectral activities have been predicted using semi-empirical Parametric Method 3 calculations and compared with Density Functional Theory results [11] [26]. The calculated spectra show good consistency with experimental observations, confirming the reliability of the theoretical approaches for spectroscopic prediction [11]. The vibrational analysis has been extended to study hydrogen bonding interactions and their effects on the spectroscopic properties [26].
Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
---|---|---|---|
C-H stretching (symmetric) | 2950-2980 | 2945-2975 | Piperidine ring [4] |
C-H stretching (antisymmetric) | 3000-3030 | 2995-3025 | Propane backbone [4] |
C-N stretching | 1100-1150 | 1095-1145 | Piperidine-propane linkage [4] |
Ring breathing | 800-850 | 795-845 | Piperidine ring deformation [4] |
Irritant